![molecular formula C8H7Cl3S B2595809 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene CAS No. 742104-71-8](/img/structure/B2595809.png)
1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene” is a chemical compound that likely contains a benzene ring with two chlorine atoms and a sulfanyl group attached to it . The exact properties and behaviors of this compound would depend on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be based on a benzene ring, which is a hexagonal ring of carbon atoms with alternating single and double bonds . Attached to this ring would be two chlorine atoms and a sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atoms might make it more polar and therefore more soluble in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds bearing triazine scaffold, similar in complexity to the compound of interest, play a significant role in medicinal chemistry. These compounds have been explored for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties. The triazine nucleus, for instance, is considered a core moiety for future drug development, highlighting the importance of complex heterocyclic compounds in pharmaceutical research (Verma, Sinha, & Bansal, 2019).
Structural and Spectroscopic Properties of Novel Compounds
The synthesis and study of novel substituted compounds, including those with chloro and thiazolidinone groups, reveal significant insights into their structural and spectroscopic properties. These studies are crucial for understanding the complex interactions and stability of such compounds, which can lead to the development of new materials and pharmaceuticals (Issac & Tierney, 1996).
Supramolecular Chemistry and Nanotechnology
Compounds like benzene-1,3,5-tricarboxamide have shown their vast potential in supramolecular chemistry, from nanotechnology to biomedical applications. The understanding and manipulation of such compounds' self-assembly behaviors open doors to innovative materials and technologies, including drug delivery systems and novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Impact Studies
Research into the metabolism of halogenated ethylenes, compounds related to the chlorinated structures of interest, provides essential insights into environmental and health impacts. Understanding the metabolic pathways and potential toxicities of such compounds is crucial for assessing environmental risks and developing safer chemical processes and materials (Leibman & Ortiz, 1977).
Sulfur Chemistry in Acid Gas Treatment
Advancements in sulfur chemistry, particularly in the treatment of acid gases, underscore the relevance of research on compounds with sulfur functionalities. These studies are pivotal in addressing environmental concerns and improving industrial processes related to energy production and pollution control (Gupta, Ibrahim, & Shoaibi, 2016).
Mecanismo De Acción
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
The physicochemical properties such as melting point, boiling point, and molecular weight can influence its bioavailability .
Result of Action
Benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene. These factors can include temperature, pH, and the presence of other substances that can interact with the compound .
Propiedades
IUPAC Name |
1,4-dichloro-2-(2-chloroethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3S/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSHARHKLFQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)

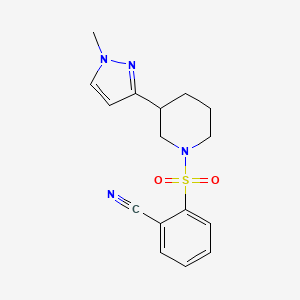


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
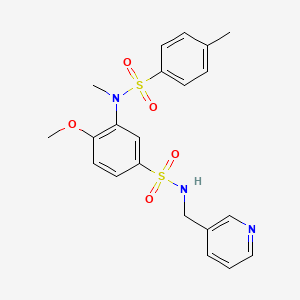
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
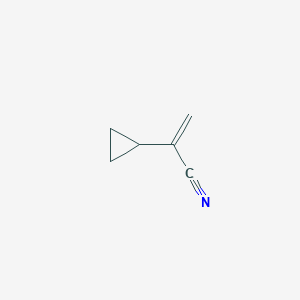
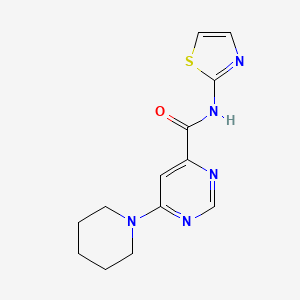
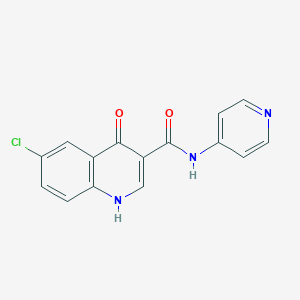
![tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B2595747.png)
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)